molecular formula C22H26N4O2 B2946800 3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2198334-85-7

3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2946800
CAS No.: 2198334-85-7
M. Wt: 378.476
InChI Key: CXKLSVIIOQLHRT-UHFFFAOYSA-N
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Description

The compound 3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one features a dihydropyrimidin-4-one core substituted at position 3 with a piperidin-4-ylmethyl group. This piperidine ring is further functionalized at position 1 with a 2-(indol-3-yl)acetyl moiety. The dihydropyrimidinone ring also bears methyl groups at positions 5 and 5. The indole group, a bicyclic aromatic heterocycle, may confer π-π stacking interactions in biological systems, while the dihydropyrimidinone core is a common pharmacophore in kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

3-[[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-15-16(2)24-14-26(22(15)28)13-17-7-9-25(10-8-17)21(27)11-18-12-23-20-6-4-3-5-19(18)20/h3-6,12,14,17,23H,7-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKLSVIIOQLHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one , with CAS number 2198334-85-7 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Structural Overview

The molecular formula of the compound is C22H26N4O2C_{22}H_{26}N_{4}O_{2} with a molecular weight of 378.5 g/mol . The structure consists of a pyrimidine core substituted with an indole and piperidine moiety, which may contribute to its biological properties.

PropertyValue
CAS Number2198334-85-7
Molecular FormulaC22H26N4O2
Molecular Weight378.5 g/mol

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound exhibited an IC50 value of 6.2 µM against colon carcinoma cell line HCT-116 and 27.3 µM against breast cancer cell line T47D . The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. It was tested against several pathogenic bacteria and fungi, revealing effective inhibition of growth. For example, it displayed significant antibacterial activity comparable to standard antibiotics such as chloramphenicol . The specific mechanisms of action may include disruption of bacterial cell walls or interference with metabolic pathways.

Neuroprotective Effects

Neuroprotective properties have also been reported. The compound demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition could potentially enhance cholinergic neurotransmission and improve cognitive functions.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects on multiple human cancer cell lines, confirming that the compound selectively induces apoptosis in malignant cells while sparing normal cells.
  • Antimicrobial Efficacy : In a comparative analysis, the compound was tested alongside conventional antibiotics against resistant strains of bacteria, showing superior efficacy in certain cases.
  • Neuroprotective Mechanism : Research exploring the neuroprotective effects highlighted the compound's role in reducing oxidative stress markers in neuronal cells exposed to neurotoxins.

Comparison with Similar Compounds

Pyrido-Pyrimidinone Derivatives (European Patent Compounds)

The European Patent Application (2023) describes compounds such as 7-{4-[(dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Structural Differences: Core: Pyrido[1,2-a]pyrimidin-4-one (bicyclic) vs. dihydropyrimidin-4-one (monocyclic). Substituents: A pyrazolo-pyrazine group at position 2 and a dimethylamino-piperidine at position 6.
  • Hypothesized Properties: The bicyclic core may enhance rigidity and binding affinity.
Compound Name (Abbreviated) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Dihydropyrimidinone Indole-acetyl-piperidine C₂₄H₂₈N₅O₂* ~422.5†
European Patent Compound Pyrido-pyrimidinone Pyrazolo-pyrazine, dimethylamino-piperidine C₂₅H₂₈N₈O 480.5

*Derived from IUPAC name; †Calculated based on structural formula.

Tetrahydropyridinone Derivatives (FDB013818)

6-Acetyl-2-(hydroxymethyl)-1,2,3,4-tetrahydropyridin-4-one (FDB013818) shares a partially reduced pyridinone core but lacks the pyrimidine ring .

  • Structural Differences: Core: Tetrahydropyridin-4-one (6-membered, non-aromatic) vs. dihydropyrimidin-4-one (6-membered, partially unsaturated). Substituents: Acetyl and hydroxymethyl groups.
  • Hypothesized Properties :
    • The hydroxymethyl group may enhance hydrophilicity compared to the target compound’s indole moiety.
    • Reduced aromaticity could limit π-π interactions.

Thiadiazole-Functionalized Analogues (CAS 2177060-76-1)

The compound 3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one features a dihydropyrimidinone core but replaces the indole group with a thiadiazole-oxy-piperidine chain .

  • Structural Differences :
    • Substituents : Thiadiazole (sulfur-containing heterocycle) vs. indole-acetyl.
  • Hypothesized Properties :
    • Thiadiazole’s electron-withdrawing nature may reduce metabolic stability compared to indole.
    • Sulfur atoms could facilitate hydrogen bonding or metal coordination.
Compound Name (Abbreviated) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Dihydropyrimidinone Indole-acetyl-piperidine C₂₄H₂₈N₅O₂* ~422.5†
Thiadiazole Analogue Dihydropyrimidinone Thiadiazole-oxy-piperidine C₁₅H₁₉N₅O₃S 349.4

Piperidine-Substituted Pyrido-Pyrimidinone (CAS 2097936-06-4)

3-(Piperidin-4-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one dihydrochloride incorporates a pyrido-pyrimidinone core with a piperidine substituent .

  • Structural Differences: Core: Pyrido[2,3-d]pyrimidin-4-one (bicyclic, aromatic) vs. dihydropyrimidinone (monocyclic, partially unsaturated). Substituents: Piperidine directly attached vs. indole-acetyl-piperidine chain.
  • Hypothesized Properties :
    • The aromatic core may enhance binding to flat enzymatic pockets.
    • Dihydrochloride salt form likely improves aqueous solubility.

Key Findings and Limitations

  • Structural Insights: The indole-acetyl-piperidine chain in the target compound distinguishes it from analogues with pyrazolo-pyrazine, thiadiazole, or simpler piperidine substituents.
  • Data Gaps : Experimental data on pharmacokinetics, toxicity, and target affinity are absent in the provided evidence. Comparisons rely on structural extrapolation.

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

The synthesis typically involves multi-step reactions, including piperidine ring functionalization and dihydropyrimidinone formation. For example, analogous compounds are synthesized via nucleophilic substitution in dichloromethane with sodium hydroxide, followed by repeated washing and solvent removal to achieve >99% purity . Purification may involve column chromatography (silica gel, gradient elution) or recrystallization. Yield optimization requires precise control of reaction time, temperature, and stoichiometry.

Q. Which analytical techniques are critical for confirming structural integrity?

  • X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., piperidine ring conformation in related compounds) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methyl groups at positions 5 and 6, indole-acetyl moiety) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C23H27N3O3).

Q. What safety protocols should be prioritized during handling?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal irritation .
  • Store at room temperature in airtight containers away from light and moisture .
  • In case of skin contact, immediately rinse with water and seek medical advice if irritation persists .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for piperidine intermediates .
  • Catalyst screening : Palladium or nickel catalysts improve coupling efficiency in indole-acetyl derivatization .
  • Process monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions.

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify the indole moiety (e.g., halogenation at position 5) or piperidine substituents to assess bioactivity changes .
  • In silico docking : Compare binding affinities of analogs to target proteins (e.g., kinase or GPCR models) using molecular dynamics simulations.
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) using QSAR models .

Q. How can polymorphic forms be identified and characterized?

  • X-ray powder diffraction (XRPD) : Differentiates crystalline forms based on unique diffraction patterns .
  • Differential scanning calorimetry (DSC) : Detects melting points and phase transitions (e.g., enantiotropic vs. monotropic polymorphs).
  • Solvent-mediated conversion : Test solubility in varying solvent mixtures to isolate metastable forms.

Q. What methods validate analytical assays for purity and stability?

  • HPLC method development : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm to resolve impurities .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products.
  • Calibration curves : Establish linearity (R² > 0.999) for quantitative analysis.

Q. How should conflicting bioactivity data be resolved?

  • Assay replication : Repeat experiments under standardized conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and enzymatic activity tests.
  • Meta-analysis : Compare results with structurally similar compounds (e.g., fluorinated benzisoxazole derivatives) .

Q. What approaches mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous dispersion .

Q. How is compound stability assessed under varying storage conditions?

  • Long-term stability studies : Store aliquots at -20°C, 4°C, and 25°C, and analyze degradation monthly via HPLC .
  • Light sensitivity testing : Expose to UV-Vis light and monitor photodegradation products using LC-MS .

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